Propan-2-yl 3,3-dihydroxypropanoate
Description
Propan-2-yl 3,3-dihydroxypropanoate is an ester derivative of 3,3-dihydroxypropanoic acid, where the hydroxyl groups are positioned on the β-carbon of the propanoate backbone. The propan-2-yl (isopropyl) ester group introduces steric bulk and moderate hydrophobicity, while the two adjacent hydroxy groups confer polarity and hydrogen-bonding capacity.
Properties
CAS No. |
185111-48-2 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
propan-2-yl 3,3-dihydroxypropanoate |
InChI |
InChI=1S/C6H12O4/c1-4(2)10-6(9)3-5(7)8/h4-5,7-8H,3H2,1-2H3 |
InChI Key |
SWTQNHKUMPPEEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 3,3-dihydroxypropanoate can be synthesized through the esterification of 3,3-dihydroxypropanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3,3-dihydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 3,3-dihydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 3,3-dihydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 3-hydroxy-2,2-dimethylpropanoate (CAS 14002-73-4, )
- Structure: Features a 3-hydroxy group and two methyl substituents on the β-carbon of the propanoate, with an ethyl ester.
- Key Differences :
- The dihydroxy groups in the target compound are replaced by a single hydroxy group and two methyl groups in this analog.
- Methyl substituents increase steric hindrance and hydrophobicity compared to the polar dihydroxy groups.
- Reduced hydrogen-bonding capacity compared to the target compound, likely lowering water solubility.
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (CAS 178306-47-3, )
- Structure: Contains a hydroxy group, a methoxy group, and two phenyl rings on the propanoate backbone, with a methyl ester.
- Key Differences: Bulky diphenyl groups and methoxy substituents dominate the structure, contrasting sharply with the dihydroxy and isopropyl groups in the target compound.
- Inferred Properties :
- Extremely low water solubility due to aromatic rings, contrasting with the moderate solubility expected for the dihydroxy-containing target compound.
- Enhanced thermal stability due to aromaticity and steric protection of the ester group.
3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate (CAS 1115-20-4, )
- Structure : A diester with hydroxy and dimethyl groups on both the alcohol and acid moieties.
- Key Differences :
- Symmetrical structure with two hydroxy groups but additional methyl substituents.
- Lacks the vicinal dihydroxy arrangement seen in the target compound.
- Inferred Properties: Moderate solubility in polar solvents due to hydroxy groups, but reduced compared to the target compound due to methyl substitution. Potential for intramolecular hydrogen bonding, affecting reactivity and stability.
Physicochemical and Reactivity Trends
| Property | Propan-2-yl 3,3-dihydroxypropanoate (Inferred) | Ethyl 3-hydroxy-2,2-dimethylpropanoate | Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate |
|---|---|---|---|
| Water Solubility | Moderate (due to dihydroxy groups) | Low (methyl substituents) | Very low (diphenyl groups) |
| logP (Lipophilicity) | ~0.5–1.5 | ~1.5–2.5 | >3.0 |
| Hydrogen Bonding | High (two adjacent -OH groups) | Moderate (single -OH) | Low (masked by phenyl/methoxy) |
| Reactivity | Prone to oxidation and ester hydrolysis | Stable (steric protection) | Resistant to hydrolysis (aromatic shielding) |
Functional Implications
- Synthetic Utility: The dihydroxy groups in this compound may facilitate chelation or coordination chemistry, unlike analogs with methyl or phenyl substituents ().
- Biocompatibility : Compared to diphenyl-containing analogs (), the target compound’s polarity may reduce bioaccumulation risks but increase renal clearance rates.
- Stability : The vicinal dihydroxy arrangement could make the compound susceptible to dehydration or oxidation, whereas methyl-substituted analogs () exhibit greater inertness.
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